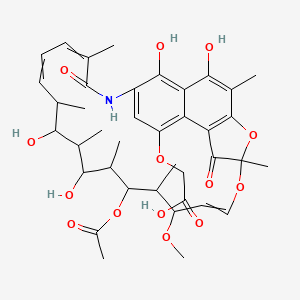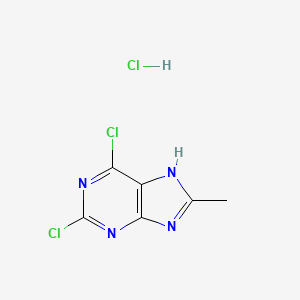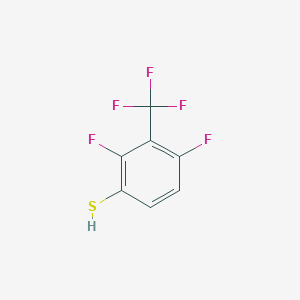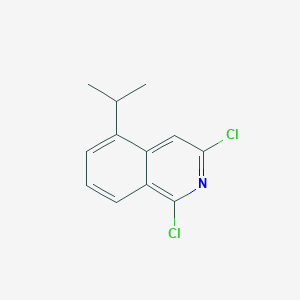![molecular formula C6H10N2O B13906336 2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
2,5-Diazabicyclo[2.2.2]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[222]octan-3-one is a bicyclic organic compound that contains two nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.2]octan-3-one can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, followed by a Wagner-Meerwein rearrangement . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 2,5-Diazabicyclo[2.2.2]octan-3-one involves its function as a nucleophile and base in various chemical reactions . The compound’s nitrogen atoms play a crucial role in facilitating these reactions by donating electron pairs to form new bonds. This nucleophilic behavior is essential in catalyzing reactions and forming stable intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with a nitrogen atom, used in various chemical reactions and as a building block in drug synthesis.
Uniqueness
2,5-Diazabicyclo[2.2.2]octan-3-one is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its versatility as a nucleophile and base makes it a valuable compound in both academic research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2,5-diazabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-6)3-7-5/h4-5,7H,1-3H2,(H,8,9) |
InChI-Schlüssel |
UJRFMVLNPRACNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=O)NC1CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

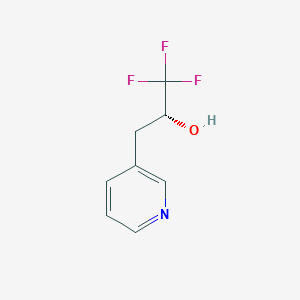
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)

